2-Chloro-3-(1-piperazinyl)pyrazine

Descripción general

Descripción

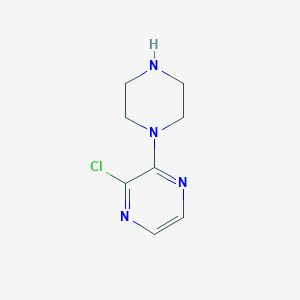

2-Chloro-3-(1-piperazinyl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group at the second position and a piperazine ring at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1-piperazinyl)pyrazine typically involves the reaction of 2-chloropyrazine with piperazine under specific conditions. One common method includes heating 2-chloropyrazine with piperazine in a suitable solvent such as ethanol or acetonitrile. The reaction is often carried out at elevated temperatures, typically around 80-100°C, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3-(1-piperazinyl)pyrazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a pyrazine oxide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties

Research indicates that 2-Chloro-3-(1-piperazinyl)pyrazine exhibits significant biological activity, particularly against pathogens such as Mycobacterium tuberculosis and certain cancer cell lines. Its structure allows for interactions with metabolic enzymes, potentially altering cellular metabolism and offering therapeutic effects in diseases like cancer and infections caused by bacteria or fungi .

Serotonergic Activity

The compound has been studied for its effects on the serotonergic system. For instance, MK-212 (6-chloro-2-[1-piperazinyl]pyrazine), a derivative of this compound, acts as a serotonin receptor agonist. In clinical studies, it has been shown to affect neuroendocrine responses, indicating its potential use in treating conditions related to serotonin dysregulation, such as depression or anxiety disorders .

Case Study: c-Met Inhibition

Recent studies have highlighted the use of pyrazine derivatives in inhibiting c-Met kinases, which are implicated in various cancers. Compounds derived from pyrazines have shown promising results in preclinical trials, suggesting that this compound could be explored further for similar applications .

Agricultural Chemistry Applications

Pesticidal Activity

The compound has been investigated for its efficacy as a pesticide. Research suggests that it may possess properties that allow it to act against specific agricultural pests, making it a candidate for developing new agrochemicals. The chlorinated pyrazine structure is known to enhance biological activity against insects and fungi.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-(1-piperazinyl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-3-(piperazin-1-yl)pyridine

- 2-Chloro-3-(piperazin-1-yl)quinoline

- 2-Chloro-3-(piperazin-1-yl)benzene

Uniqueness

2-Chloro-3-(1-piperazinyl)pyrazine is unique due to its specific substitution pattern and the presence of both a chloro group and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Actividad Biológica

2-Chloro-3-(1-piperazinyl)pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both a pyrazine ring and a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 198.65 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for pharmacological applications.

Target Organisms

The primary target for this compound is Mycobacterium tuberculosis , specifically the strain H37Ra. It exhibits significant antibacterial activity against this pathogen, with reported IC50 values ranging from 135 to 218 μM, indicating its potential as an antitubercular agent .

Interaction with Biological Molecules

The compound's mechanism involves binding to specific enzymes and receptors, influencing their activity. Notably, it modulates GABA_A receptors , which are crucial for neurotransmission and have implications in treating anxiety disorders . Additionally, it interacts with metabolic enzymes, potentially affecting cellular metabolism and signaling pathways.

Antimicrobial Activity

This compound has shown effectiveness against various bacterial strains, particularly in inhibiting the growth of Mycobacterium tuberculosis . Its ability to disrupt bacterial cell function makes it a promising candidate for further development as an antibiotic .

Neuropharmacological Effects

The compound's interaction with GABA_A receptors suggests its potential application in treating neurological conditions such as anxiety and depression. Studies indicate that it can enhance GABAergic transmission, leading to anxiolytic effects .

Cytotoxicity and Antitumor Activity

Research has indicated that this compound may exhibit cytotoxic effects against cancer cells. In animal models, low doses have demonstrated anti-inflammatory properties, while higher doses have been associated with adverse effects such as hepatotoxicity and nephrotoxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability characteristics. Its LogP value indicates moderate lipophilicity, which is beneficial for absorption and distribution within biological systems.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Propiedades

IUPAC Name |

2-chloro-3-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEFEUMYRXRNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555624 | |

| Record name | 2-Chloro-3-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85386-99-8 | |

| Record name | 2-Chloro-3-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.